molecular formula C12H11N7O2 B11479268 N-(2-methoxyphenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide

N-(2-methoxyphenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide

Cat. No.: B11479268
M. Wt: 285.26 g/mol
InChI Key: SDNAHCIJIDGNFH-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2H-3,4’-bi-1,2,4-triazole-5-carboxamide: is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a methoxyphenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-2H-3,4’-bi-1,2,4-triazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyphenylhydrazine with a suitable carboxylic acid derivative, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper salts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenyl)-2H-3,4’-bi-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions include phenolic derivatives, dihydrotriazole compounds, and various substituted triazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(2-methoxyphenyl)-2H-3,4’-bi-1,2,4-triazole-5-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery. It exhibits antimicrobial, antifungal, and anticancer properties, making it a candidate for the development of new therapeutic agents .

Medicine: In medicine, derivatives of this compound are being explored for their potential as enzyme inhibitors and receptor modulators. Their ability to interact with specific biological targets makes them promising candidates for the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2H-3,4’-bi-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it can interact with receptors, altering their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: N-(2-methoxyphenyl)-2H-3,4’-bi-1,2,4-triazole-5-carboxamide is unique due to its triazole ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with specific biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C12H11N7O2

Molecular Weight

285.26 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carboxamide

InChI

InChI=1S/C12H11N7O2/c1-21-9-5-3-2-4-8(9)15-11(20)10-16-12(18-17-10)19-6-13-14-7-19/h2-7H,1H3,(H,15,20)(H,16,17,18)

InChI Key

SDNAHCIJIDGNFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NC(=NN2)N3C=NN=C3

Origin of Product

United States

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